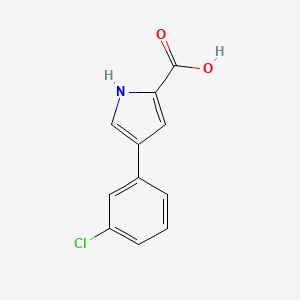
Pyrrolidin-2-OL
描述
Pyrrolidin-2-OL, also known as 2-hydroxypyrrolidine, is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, which is a saturated analog of pyrrole. This compound is characterized by the presence of a hydroxyl group attached to the second carbon of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Synthetic Routes and Reaction Conditions:
From Pyrrolidine: this compound can be synthesized by the hydroxylation of pyrrolidine.
From 2-Pyrrolidone: Another method involves the reduction of 2-pyrrolidone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pyrrolidone. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as nickel or palladium .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, alkylating agents
Major Products Formed:
Oxidation: 2-Pyrrolidone
Reduction: Pyrrolidine
Substitution: Various substituted pyrrolidines depending on the reagent used
科学研究应用
Pyrrolidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of Pyrrolidin-2-OL and its derivatives involves their interaction with specific molecular targets in biological systems. These targets include enzymes, receptors, and ion channels. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of receptors, leading to modulation of their activity . The compound’s ability to interact with multiple targets makes it a valuable scaffold in drug discovery .
相似化合物的比较
Pyrrolidin-2-OL can be compared with other similar compounds such as:
Pyrrolidine: Unlike this compound, pyrrolidine lacks a hydroxyl group, which limits its functionalization potential.
2-Pyrrolidone: This compound is an oxidized form of this compound and is used as a precursor in its synthesis.
Uniqueness: this compound’s unique feature is the presence of a hydroxyl group at the second carbon, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile and valuable compound in various fields of research and industry .
属性
IUPAC Name |
pyrrolidin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUWNWVXAYLZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)


![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)


![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
